N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial and antiparasitic properties make it a candidate for studying infectious diseases.
Medicine: The compound’s potential anticancer and anti-inflammatory activities are of particular interest for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]propanamide |
InChI |
InChI=1S/C15H19N3O/c1-4-15(19)16-9-14-17-12-7-5-6-8-13(12)18(14)10-11(2)3/h5-8H,2,4,9-10H2,1,3H3,(H,16,19) |
InChI Key |
IWWDCSYIKXZRHB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC(=C)C |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.